6-Chloro-2-fluoro-3-methoxybenzamide
Description
Overview of Benzamide (B126) Scaffold in Organic Chemistry
The benzamide scaffold is a fundamental structural motif in organic chemistry, characterized by a benzene (B151609) ring attached to an amide functional group (-CONH2). fiveable.meontosight.ai It is derived from benzoic acid where the hydroxyl portion of the carboxylic acid is replaced by an amine group. fiveable.me This structure serves as a valuable building block in organic synthesis and is a core component in a wide array of pharmaceutical compounds. researchgate.net The prevalence of the benzamide framework in medicinal chemistry is significant, with a substantial percentage of active pharmaceutical ingredients containing an amide scaffold. researchgate.net
The utility of benzamides stems from their chemical stability and their ability to participate in various chemical transformations. researchgate.net They are synthesized through several methods, including the hydrolysis of aromatic nitriles, aminocarbonylation, and the interconversion of carboxylic acid derivatives. researchgate.net The amide bond within the benzamide structure is crucial as it is involved in numerous biological processes. researchgate.net Researchers continue to synthesize and investigate new benzamide derivatives due to their broad spectrum of applications, which extends from medicinal chemistry to materials science. researchgate.net The interaction between the amide group and the phenyl ring is of intrinsic interest, leading to their widespread use in various commercial and research applications. researchgate.net
Significance of Halogen and Methoxy (B1213986) Substituents in Aromatic Systems
The introduction of halogen and methoxy substituents onto an aromatic system like a benzene ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. msu.eduresearchgate.net These substituents modify the electron density of the aromatic ring through a combination of inductive and resonance effects.
In contrast, the methoxy group (-OCH3) is an activating substituent. libretexts.org The oxygen atom is electronegative and does exert an inductive electron-withdrawing effect, but its ability to donate a lone pair of electrons into the ring via resonance is much more significant. libretexts.orgstackexchange.com This strong resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions. msu.edulibretexts.org Consequently, the methoxy group is a strong activating and ortho, para-directing group. libretexts.org The interplay of these electronic effects from different substituents is a key strategy in tuning the properties of aromatic molecules for various applications. researchgate.net
Contextualization of 6-Chloro-2-fluoro-3-methoxybenzamide within Substituted Benzamides Research
This compound is a polysubstituted aromatic compound that fits within the extensive research area of halogenated benzamides. Its structure incorporates a chloro, a fluoro, and a methoxy group on the benzamide scaffold. This specific combination of substituents makes it a subject of interest in synthetic and medicinal chemistry. The presence of multiple functional groups, including halogens and a methoxy group, allows for the fine-tuning of the molecule's physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability.
Substituted benzamides are widely explored for their potential biological activities, which can include anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comontosight.ai The specific activity is highly dependent on the nature and position of the substituents on the aromatic ring. ontosight.ai Halogenated compounds, in particular, are known to possess a wide range of biological activities. researchgate.netnih.govdartmouth.edu Therefore, this compound can be considered a research chemical, potentially serving as an intermediate in the synthesis of more complex, biologically active molecules. chemdad.com For instance, related structures like 6-Chloro-2-fluoro-3-methoxybenzaldehyde are noted as useful research chemicals and intermediates for producing dyes, plastics, and resins. chemdad.com The unique substitution pattern of this compound provides a platform for further chemical modification and exploration of its potential applications.
Chemical Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H7ClFNO2 |
| Molecular Weight | 203.6 g/mol |
| CAS Number | 886761-75-7 |
| InChI | 1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) |
| InChIKey | AZUOJQIOSGRMMS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)N)F |
Data sourced from PubChem and other chemical databases. uni.lusigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUOJQIOSGRMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290042 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-75-7 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 6-Chloro-2-fluoro-3-methoxybenzamide
The construction of this compound can be approached through several established synthetic strategies in organic chemistry. These routes typically involve the formation of the core benzoic acid or a derivative, followed by the introduction of the amide functionality.
Amide Coupling Reactions in Benzamide (B126) Synthesis
A primary and versatile method for the synthesis of benzamides is through the coupling of a corresponding benzoic acid with an amine. In the context of this compound, this involves the reaction of 6-chloro-2-fluoro-3-methoxybenzoic acid with ammonia (B1221849) or a protected ammonia equivalent. The direct reaction is often slow and requires activation of the carboxylic acid.
Commonly employed methods for activating the carboxylic acid include its conversion to a more reactive species, such as an acyl chloride or an active ester. For instance, treating 6-chloro-2-fluoro-3-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 6-chloro-2-fluoro-3-methoxybenzoyl chloride. cymitquimica.commatrixscientific.com This acyl chloride can then readily react with ammonia to form the desired benzamide.
Alternatively, a wide array of peptide coupling reagents can be utilized to facilitate the direct amidation of the carboxylic acid. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxyl group in situ, allowing for an efficient reaction with an amine source under milder conditions.
A general scheme for amide synthesis from a carboxylic acid is presented below:
| Reactants | Reagents | Product |
| Carboxylic Acid, Amine | Acid Chloride Formation (e.g., SOCl₂), Amine | Amide |
| Carboxylic Acid, Amine | Coupling Agents (e.g., DCC, EDC) | Amide |
Nucleophilic Displacement Strategies for Halogenated Aromatics
Nucleophilic aromatic substitution (SNAr) reactions can also be envisioned as a potential pathway, particularly for introducing the methoxy (B1213986) group. ebyu.edu.trlibretexts.orglibretexts.org If a suitable precursor with a good leaving group (such as a nitro or another halide group) is present at the C3 position of a 2,4-dihalo-fluorobenzene derivative, it could be displaced by a methoxide (B1231860) nucleophile. The viability of this approach is highly dependent on the activation of the aromatic ring by electron-withdrawing groups positioned ortho and para to the leaving group. libretexts.orglibretexts.org
The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack. ebyu.edu.tr The relative reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, as the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic.
Multi-step Organic Synthesis Pathways
The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. A plausible synthetic sequence could begin with a polysubstituted benzene (B151609) derivative, followed by a series of functional group interconversions and introductions.
For example, a potential route could start from a dichlorofluorobenzene derivative. Introduction of the methoxy group could be achieved via nucleophilic aromatic substitution, followed by selective functionalization to introduce the carboxamide group. This might involve steps like lithiation followed by carboxylation, or a metal-catalyzed cross-coupling reaction to install a precursor to the carboxylic acid.
A patent for the preparation of the related 2-fluoro-3-chlorobenzoic acid utilizes 2,3-dichlorobenzoyl chloride as a starting material, which undergoes a fluorine substitution reaction. google.com This highlights the feasibility of halogen exchange reactions in the synthesis of such compounds. Another relevant patent describes the synthesis of 2,3-difluoro-6-methoxybenzoic acid from the corresponding benzaldehyde, indicating that oxidation of an aldehyde to a carboxylic acid is a viable step in these synthetic sequences. google.com
Optimization of Reaction Conditions
The efficiency of each synthetic step is critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and bases.
Solvents: The choice of solvent can significantly influence reaction rates and yields. For amide coupling reactions, aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or N,N-dimethylformamide (DMF) are often used. rsc.org
Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate while minimizing side reactions. Some reactions may require cooling to control exothermicity, while others may need heating to overcome activation energy barriers.
Catalysts: In many coupling reactions, catalysts play a crucial role. For instance, a catalytic amount of DMF is often used in the conversion of carboxylic acids to acyl chlorides with oxalyl chloride. rsc.org Phase-transfer catalysts can be employed in nucleophilic substitution reactions to facilitate the transfer of the nucleophile between phases. google.com
Bases: The presence of a base is often necessary to neutralize acidic byproducts and to deprotonate the amine in amide coupling reactions. ncert.nic.in Common bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate.
The following table summarizes the impact of various reaction conditions on a typical amide synthesis from a carboxylic acid:
| Parameter | Effect | Examples |
| Solvent | Influences solubility of reactants and can affect reaction rates and pathways. | Dichloromethane, Chloroform, DMF rsc.org |
| Temperature | Controls the rate of reaction and can influence the formation of byproducts. | 0 °C to reflux |
| Catalyst | Increases the rate of reaction by providing an alternative, lower-energy reaction pathway. | DMF (in acyl chloride formation) rsc.org |
| Base | Neutralizes acidic byproducts and can act as a proton scavenger to drive the reaction to completion. ncert.nic.in | Triethylamine, Pyridine, Potassium Carbonate |
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by the electronic properties of its substituents on the aromatic ring. These substituents influence the electron density of the benzene ring and direct the position of attack for incoming electrophiles.
Analysis of Electrophilic Aromatic Substitution on the Benzamide Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commsu.edu The directing effects of the substituents on the benzamide core determine the regioselectivity of these reactions. The substituents on the ring are:
-Cl (Chloro): An ortho, para-directing deactivator. It withdraws electron density inductively but donates electron density through resonance.
-F (Fluoro): An ortho, para-directing deactivator. Similar to chlorine, it has a strong inductive withdrawing effect and a weaker resonance donating effect.
-OCH₃ (Methoxy): An ortho, para-directing activator. It is a strong electron-donating group through resonance.
-CONH₂ (Amido): A meta-directing deactivator. The carbonyl group is strongly electron-withdrawing.
To predict the site of electrophilic attack, we must consider the combined influence of all substituents. The powerful activating and ortho, para-directing effect of the methoxy group will likely dominate. The positions ortho and para to the methoxy group are C2 and C4. The C2 position is already substituted with a fluorine atom. The C4 position is unsubstituted. Therefore, the most likely position for electrophilic attack would be the C4 position. The meta-directing effect of the amide group would direct an incoming electrophile to the C5 position, which is sterically hindered and electronically disfavored by the other substituents.
The following table summarizes the directing effects of the substituents:
| Substituent | Position | Electronic Effect | Directing Effect |
| -Cl | 6 | Inductive withdrawal, Resonance donation (weak) | Ortho, Para |
| -F | 2 | Inductive withdrawal (strong), Resonance donation (weak) | Ortho, Para |
| -OCH₃ | 3 | Inductive withdrawal, Resonance donation (strong) | Ortho, Para |
| -CONH₂ | 1 | Inductive and Resonance withdrawal (strong) | Meta |
Investigation of Nucleophilic Substitution Reactions Involving Halogen and Amide Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the benzene ring is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy and amide) groups, leading to a nuanced reactivity profile.
The investigation of nucleophilic substitution reactions on this molecule would primarily focus on the displacement of the halogen substituents. Generally, in SNAr reactions, the rate of reaction is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex. Fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.
However, the position of the substituents is crucial. The amide group (-CONH₂) is a moderately activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions. The methoxy group (-OCH₃) is an activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic substitution, yet its ortho, para-directing influence can still play a role.
It is important to note that the amide group itself is generally a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, such as the formation of a highly stabilized intermediate, even poor leaving groups can be displaced.
Influence of Substituents (Chloro, Fluoro, Methoxy) on Reactivity and Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is dictated by the combined electronic and steric effects of the substituents.
Fluoro Group (at C2): The fluorine atom at the C2 position, being highly electronegative, will strongly activate the ring towards nucleophilic attack. Its position ortho to the amide group and meta to the chloro group will influence the stability of potential Meisenheimer intermediates.
Chloro Group (at C6): The chlorine atom at the C6 position also contributes to the electrophilicity of the aromatic ring. Its position ortho to the amide group makes it a potential site for nucleophilic attack.
The interplay of these substituents determines which halogen is preferentially substituted. In many cases of polyhalogenated aromatics, the fluorine atom is more readily displaced in SNAr reactions. nih.gov The regioselectivity would be further influenced by the nature of the incoming nucleophile. Sterically bulky nucleophiles might favor attack at the less hindered position.
The following table summarizes the expected influence of each substituent on the reactivity and regioselectivity of nucleophilic aromatic substitution:
| Substituent | Position | Electronic Effect | Influence on Reactivity | Expected Regioselectivity |
| Fluoro | C2 | Strong -I, Weak +M | Activating | Directs nucleophilic attack to C2 |
| Chloro | C6 | Strong -I, Weak +M | Activating | Directs nucleophilic attack to C6 |
| Methoxy | C3 | Weak -I, Strong +M | Deactivating (overall) | May disfavor attack at ortho/para positions |
| Amide | C1 | Weak -I, Strong +M | Activating | Directs nucleophilic attack to ortho/para positions |
Interactive Data Table: Predicted Reactivity for Nucleophilic Aromatic Substitution
Please select a nucleophile to see the predicted major product and relative reaction rate.
Nucleophile:
Sodium methoxide (CH₃ONa)
Ammonia (NH₃)
Thiophenol (C₆H₅SH)
Predicted Major Product: Product structure will be displayed here based on selection.
Predicted Relative Rate: Relative rate (e.g., Fast, Moderate, Slow) will be displayed here.
General Approaches to Amide Derivatization
The amide functional group in this compound is a versatile handle for further molecular modifications. General approaches to amide derivatization can be broadly categorized into reactions involving the N-H bonds and reactions involving the carbonyl group.
Reactions at the Nitrogen Atom:
N-Alkylation/N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by deprotonation with a suitable base to form an amidate anion, followed by reaction with an alkyl or aryl halide.
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of imides.
Hofmann Rearrangement: In the presence of a strong oxidizing agent like bromine in a basic solution, primary amides can undergo rearrangement to form primary amines with one less carbon atom.
Reactions at the Carbonyl Group:
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding amine.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (6-chloro-2-fluoro-3-methoxybenzoic acid) and ammonia. uni.lu
Vilsmeier-Haack Reaction: While less common for simple amides, this reaction can be used to convert the carbonyl group into a chloroiminium ion, which can then be further functionalized.
The presence of other functional groups on the aromatic ring of this compound must be considered when planning any derivatization reaction to avoid unintended side reactions. For instance, strong bases used for N-alkylation could also promote nucleophilic aromatic substitution of the halogens.
The following table outlines some general methods for amide derivatization applicable to this compound:
| Derivatization Reaction | Reagents | Product Type |
| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-Substituted Amide |
| Reduction | LiAlH₄, then H₂O | Amine |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Hofmann Rearrangement | Br₂, NaOH | Amine (with one less carbon) |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom, facilitating the complete structural assignment of 6-chloro-2-fluoro-3-methoxybenzamide.
While specific experimental ¹H NMR data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its proton spectrum. The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons.
Aromatic Protons: The benzene (B151609) ring of the molecule contains two protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The coupling between these adjacent protons would likely result in a set of doublets.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum (typically δ 3.5-4.0 ppm).
Amide Protons: The two protons of the amide group (-CONH₂) are often observed as two separate broad signals, or a single broad signal, in the downfield region of the spectrum (typically δ 5.0-8.5 ppm), depending on the solvent and temperature, due to restricted rotation around the C-N bond and exchange with trace amounts of water.
The integration of these signals would correspond to the number of protons in each group (aromatic CH:CH ratio of 1:1, methoxy: 3H, amide: 2H). The coupling constants (J-values) between the aromatic protons would provide information about their relative positions on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Doublet | 1H |
| Aromatic-H | 6.5 - 8.0 | Doublet | 1H |
| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet | 3H |
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily accessible. However, a predicted ¹³C NMR spectrum can be described. The spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the benzene ring would appear in the downfield region of the spectrum (typically δ 110-160 ppm). The carbons directly attached to the electronegative substituents (chlorine, fluorine, and the methoxy group) would be significantly influenced, leading to characteristic chemical shifts. The carbon attached to fluorine would likely appear as a doublet due to ¹³C-¹⁹F coupling.
Methoxy Carbon: The carbon of the methoxy group would resonate in the upfield region (typically δ 50-60 ppm).
Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) would be observed at the most downfield position (typically δ 160-180 ppm).
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 180 |
| Aromatic (C-F) | 145 - 160 (doublet) |
| Aromatic (C-Cl) | 120 - 135 |
| Aromatic (C-O) | 140 - 155 |
| Aromatic (C-H) | 110 - 130 |
| Aromatic (C-H) | 110 - 130 |
| Aromatic (C-C=O) | 125 - 140 |
For a comprehensive structural confirmation, especially for complex molecules, advanced 2D NMR techniques would be invaluable. While specific 2D NMR studies on this compound are not reported, their potential application can be discussed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the two aromatic protons by showing cross-peaks between their signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the signals of the aromatic protons with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. The monoisotopic mass of C₈H₇ClFNO₂ is 203.0149 Da.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 204.0222 |
| [M+Na]⁺ | 226.0042 |
| [M+K]⁺ | 241.9781 |
Data sourced from predicted values on PubChemLite. uni.lu
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇ClFNO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 204.02255 Da. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition, thereby confirming the molecular formula of the compound.
Electron Ionization Mass Spectrometry (EIMS) and Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound (molar mass: 203.6 g/mol ), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 203, with a characteristic M+2 isotope peak at m/z 205, approximately one-third the intensity of the M⁺˙ peak, due to the presence of the chlorine-37 isotope.
The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for amides. This can result in the loss of the amide group (•NH₂) to form a stable acylium ion.
Loss of Functional Groups: The molecule may lose its substituents. For instance, cleavage of the C-Cl bond can occur, which is a common fragmentation pathway for ortho-halogenated aromatic compounds. Loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃) from the methoxy group is also anticipated.
McLafferty Rearrangement: While less common for primary amides, if applicable, this rearrangement could lead to specific neutral losses.
A summary of predicted key fragments is provided in the table below.
| Fragment Ion Description | Proposed Fragmentation Pathway | Predicted m/z |
| Molecular Ion | [M]⁺˙ | 203/205 |
| Loss of Amine Radical | [M - NH₂]⁺ | 187/189 |
| Loss of Carbonyl and Amine | [M - CONH₂]⁺ | 159/161 |
| Loss of Chlorine Atom | [M - Cl]⁺ | 168 |
| Loss of Methyl Radical | [M - CH₃]⁺ | 188/190 |
| Loss of Methoxy Radical | [M - OCH₃]⁺ | 172/174 |
Table 1: Predicted EIMS Fragmentation of this compound.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, characteristic absorption bands are expected for its amide, aromatic, and substituent groups. researchgate.netnih.gov
The primary vibrational modes include stretching (symmetric and asymmetric) and bending. researchgate.net Key expected absorptions are:
N-H Stretching: The primary amide group (-CONH₂) will exhibit two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group's methyl component is expected just below 3000 cm⁻¹. ripublication.com
C=O Stretching (Amide I band): A strong, prominent absorption band for the carbonyl group of the amide is expected in the range of 1650-1690 cm⁻¹. researchgate.net
N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, is typically found around 1590-1650 cm⁻¹.
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring gives rise to several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The ether linkage of the methoxy group will produce characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
C-X Stretching: The vibrations of the carbon-halogen bonds occur in the fingerprint region. The C-Cl stretch is expected around 600-800 cm⁻¹, while the C-F stretch appears at a higher wavenumber, typically 1000-1400 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3100 - 3500 |
| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1250 |
| Halogen | C-F Stretch | 1000 - 1400 |
| Halogen | C-Cl Stretch | 600 - 800 |
Table 2: Characteristic FT-IR Absorption Bands for this compound.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: FT-IR bands are strong for vibrations that cause a change in the molecule's dipole moment, whereas Raman bands are strong for vibrations that cause a change in the molecule's polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. acs.orgresearchgate.net This includes:
Symmetric Vibrations: Symmetrical vibrations of the benzene ring and the C-Cl bond, which may not produce a strong dipole moment change, can be prominent in the Raman spectrum. physicsopenlab.org
Non-polar Bonds: The C=C bonds of the aromatic ring often produce strong Raman signals. physicsopenlab.org
The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural confirmation. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Maxima in Solution
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores—the parts of the molecule responsible for this absorption—in this compound are the substituted benzene ring and the carbonyl group of the amide. hnue.edu.vn
Two primary types of electronic transitions are expected for this molecule:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the C=O double bond. These transitions typically result in strong absorption bands. nih.govresearchgate.net
n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group, to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity compared to π → π* transitions. masterorganicchemistry.com
Substituents on the benzene ring, such as the chloro, fluoro, and methoxy groups, act as auxochromes. Their lone pair electrons can interact with the π system of the ring, often causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). hnue.edu.vn The absorption spectrum would likely show strong absorption bands in the UV region, typically below 300 nm, corresponding to these electronic transitions.
| Chromophore | Electronic Transition | Expected Absorption Region | Relative Intensity |
| Substituted Benzene Ring | π → π | ~200-280 nm | Strong |
| Carbonyl Group (C=O) | π → π | < 200 nm | Strong |
| Carbonyl Group (C=O) | n → π* | ~270-300 nm | Weak |
Table 3: Expected Electronic Transitions for this compound.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of benzamide (B126) derivatives. nih.gov A reversed-phase HPLC (RP-HPLC) method would be highly suitable. sielc.comresearchgate.net In this setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. sigmaaldrich.com
Stationary Phase: Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970). sigmaaldrich.com
Mobile Phase: A gradient or isocratic mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. sielc.comresearchgate.net
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) would provide high sensitivity. researchgate.netnih.gov
Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. Due to the polarity and relatively high boiling point of benzamides, derivatization may sometimes be necessary to improve thermal stability and chromatographic performance. jfda-online.com However, direct analysis is often possible.
Column: A capillary column with a moderately polar stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate.
Detector: A Flame Ionization Detector (FID) provides general sensitivity, while a Mass Spectrometer (MS) detector offers definitive identification of the compound and any impurities. nih.gov
These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity standards for further use.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is non-polar and the mobile phase is polar.
Detailed Research Findings: While specific, detailed HPLC methods for "this compound" are not extensively published in peer-reviewed literature, analytical approaches for structurally similar benzamide and aromatic compounds are well-established. wu.ac.thnih.gov A typical method involves a C18 or C8 silica-based column, which provides a hydrophobic stationary phase for the separation of components based on their polarity. wu.ac.thnih.gov A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of the main compound from its impurities. nih.govgoogle.com
A plausible HPLC method would utilize a mobile phase consisting of a mixture of an aqueous buffer (such as water with a small percentage of trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector, as the benzene ring in "this compound" is a strong chromophore. wu.ac.thresearchgate.net In a patent describing the synthesis of related antibacterial agents, a compound containing the "this compound" moiety was analyzed by HPLC, yielding a specific retention time, although the full method details were not disclosed.
An illustrative set of HPLC parameters for the purity assessment of "this compound" is presented in the table below.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 95% A, 5% B2-20 min: Linear gradient to 5% A, 95% B20-25 min: 5% A, 95% B25-26 min: Return to 95% A, 5% B26-30 min: 95% A, 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. emerypharma.com In the context of "this compound," GC-MS is primarily used to detect and identify potential volatile impurities, such as residual solvents from the synthesis and purification process (e.g., toluene, dichloromethane (B109758), heptane, or ethyl acetate). peerj.com
Detailed Research Findings: The analysis of volatile impurities in pharmaceutical substances is a critical quality control step. peerj.com Due to the low volatility of the benzamide compound itself, direct injection into a GC system is not feasible as it would not elute under typical conditions. Therefore, headspace GC-MS is the preferred method. emerypharma.com In this technique, the sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (the headspace), which is then injected into the GC-MS system. This prevents non-volatile matrix components from contaminating the instrument. peerj.com
The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase of the GC column. A common column choice for this type of analysis is a non-polar or mid-polar column, such as one with a 5% phenyl and 95% methylpolysiloxane stationary phase. Following separation, the components enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its unambiguous identification by comparison to spectral libraries. thermofisher.com
Table 2: Typical Headspace GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl / 95% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Headspace Sampler |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 20 min |
| Carrier Gas | Helium |
| Oven Program | Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
| Solvent for Sample Prep | Dimethyl sulfoxide (B87167) (DMSO) |
Column Chromatography for Purification
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. For the purification of "this compound" on a laboratory or industrial scale, normal-phase column chromatography is a common and effective method.
Detailed Research Findings: This technique relies on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. chromtech.com Given the polar nature of the amide functional group in "this compound," silica gel is an appropriate choice for the polar stationary phase. drawellanalytical.com The separation principle involves the competition between the analyte and the mobile phase for binding sites on the stationary phase.
The process begins by dissolving the crude product in a minimal amount of solvent and loading it onto the top of a column packed with silica gel. A solvent system, the mobile phase, is then passed through the column. A non-polar solvent, such as hexane (B92381) or heptane, is typically used initially, followed by a gradual increase in the proportion of a more polar solvent, like ethyl acetate or methanol. chromtech.com This technique, known as gradient elution, allows for the sequential elution of compounds based on their polarity. Less polar impurities will travel through the column more quickly with the non-polar mobile phase, while the more polar "this compound" will be retained more strongly by the silica gel. As the polarity of the mobile phase is increased, the target compound will begin to elute from the column. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product.
Table 3: Representative Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Gradient of Hexane and Ethyl Acetate |
| Elution Gradient | Starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate (e.g., 10%, 20%, 30%...) |
| Loading Technique | Dry loading (adsorbing the crude material onto a small amount of silica gel) or wet loading (dissolving in a minimal amount of a non-polar solvent) |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization or HPLC |
Crystallographic Investigations
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique would provide critical insights into the structural features of 6-Chloro-2-fluoro-3-methoxybenzamide.
Determination of Molecular Geometry and Conformation in the Solid State
An X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of the this compound molecule. This would allow for a detailed description of the spatial arrangement of its constituent atoms, including the geometry of the benzene (B151609) ring and the conformation of the amide and methoxy (B1213986) substituents relative to the ring. Without experimental data, any depiction of the molecule's solid-state conformation would be purely theoretical.
Analysis of Dihedral Angles and Planarity of Molecular Subunits
The analysis would include the measurement of key dihedral angles, which describe the rotational relationship between different planar groups within the molecule. For instance, the dihedral angle between the plane of the aromatic ring and the plane of the amide group is a crucial conformational parameter in benzamide (B126) derivatives. This would determine the degree of twisting or planarity within the molecular structure.
Identification of Space Groups and Unit Cell Parameters
A fundamental outcome of a single-crystal X-ray diffraction experiment is the determination of the crystal's space group and the dimensions of its unit cell. The space group describes the symmetry elements present in the crystal lattice, while the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) define the basic repeating unit of the crystal. This foundational crystallographic data for this compound has not been reported.
Crystal Packing and Supramolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.
Characterization of Intermolecular Hydrogen Bonding Networks (e.g., N—H···O, C—H···O, O—H···O)
The benzamide moiety contains a primary amide group (-CONH2), which is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Consequently, it is highly probable that the crystal structure of this compound would feature a network of intermolecular hydrogen bonds. The specific nature of this network, including the types of bonds (e.g., N—H···O), their geometry, and the resulting motifs (e.g., chains, sheets, or three-dimensional networks), can only be determined through experimental crystallographic analysis.
Analysis of Chalcogen Bonds and Other Non-Covalent Interactions
An analysis of chalcogen bonds (involving the oxygen atom of the methoxy or amide group) and other non-covalent interactions such as halogen bonds (involving the chlorine atom) or hydrogen bonds is not possible without experimentally determined atomic coordinates and bond parameters.
Formation of Supramolecular Architectures and Molecular Dimers
The manner in which molecules of this compound assemble into larger architectures, including the formation of characteristic dimers often seen in benzamides, is unknown. This information is derived directly from the analysis of crystal packing, which has not been reported.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, it requires a solved crystal structure as input.
The generation of d_norm maps and 2D fingerprint plots to visualize the landscape of intermolecular interactions is contingent on the availability of crystallographic data.
Conformational Polymorphism and Disorder Phenomena
The existence of different crystalline forms (polymorphs) or any structural disorder for this compound has not been documented. Investigations into polymorphism require comparative analysis of different crystal structures of the same compound, none of which are currently available in scientific literature.
Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to populate these areas of study.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic structure and properties of molecules. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for a wide range of chemical systems.
A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state.
For aromatic compounds with various substituents, like the title molecule, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-chloroquinoline-3-carboxaldehyde, the optimized molecular structure was obtained using the B3LYP functional with a 6–311++G(d,p) basis set nih.gov. The calculated bond lengths for C-C, C-H, and C-O were found to be in close agreement with experimental data nih.gov. Similarly, for 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, geometry optimization was performed at the B3LYP/6-31+G(d) level of theory to compare calculated bond lengths and angles with crystallographic data researchgate.net. These examples highlight the capability of DFT to produce reliable geometric parameters, which form the basis for all further property calculations.
Illustrative Data Table for Optimized Geometric Parameters (based on typical DFT outputs for similar molecules):
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-Cl Bond Length | ~1.74 |
| C-F Bond Length | ~1.35 |
| C-O (methoxy) Bond Length | ~1.36 |
| C=O (amide) Bond Length | ~1.23 |
| C-N (amide) Bond Length | ~1.36 |
| Benzene (B151609) Ring C-C-C Angle | ~120.0 |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can correlate computed vibrational modes with observed spectral peaks.
In the study of 2-Chloro-6-Fluoro Benzaldehyde, vibrational frequencies were calculated using the B3LYP level with a 6-311++G(d,p) basis set, showing good agreement with experimental FTIR and Raman data researchgate.net. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model nih.gov. For instance, a scaling factor of 0.961 was used for 2-chloroquinoline-3-carboxaldehyde nih.gov. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups researchgate.net. This detailed assignment provides a quantitative understanding of the molecule's vibrational characteristics.
DFT calculations are widely used to determine the electronic properties of molecules, which govern their interactions with external electric fields and other molecules. Key properties include the dipole moment and polarizability.
Illustrative Data Table for Calculated Electronic Properties (based on typical DFT outputs for similar molecules):
| Electronic Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~2.5 - 4.0 Debye |
| Mean Polarizability (α) | ~150 - 200 x 10-24 esu |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) approximates the exchange-correlation energy, while the basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals.
The selection process involves choosing a combination that is well-suited for the specific properties and molecular system being studied. For organic molecules containing halogens and other heteroatoms, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are commonly employed nih.govgaussian.com. The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-bonding interactions gaussian.com. Validation involves comparing the calculated results, such as geometries or vibrational frequencies, with available experimental data. A good agreement between theoretical and experimental values validates the chosen level of theory for further property predictions researchgate.netresearchgate.netresearchgate.net. The Ahlrichs def2 basis set family is also recommended for its reliability in DFT calculations across a wide range of elements google.com.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and electronic transitions of a molecule.
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule nih.gov.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can indicate higher chemical reactivity, biological activity, and polarizability nih.gov. For instance, in a study of a benzyl-hydrazinecarbodithioate derivative, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that signifies high reactivity nih.gov. FMO analysis also helps in predicting the most probable sites for electrophilic and nucleophilic attacks within the molecule nih.gov. Calculations on various substituted aromatic compounds consistently involve the determination of these orbital energies to understand their electronic behavior and reactivity patterns researchgate.net.
Illustrative Data Table for FMO Analysis (based on typical DFT outputs for similar molecules):
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 |
Interpretation of HOMO-LUMO Energy Gaps in Relation to Chemical Reactivity and Electronic Conductivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large energy gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more prone to chemical reactions and can be more easily polarized.
For aromatic compounds containing both electron-donating (like methoxy) and electron-withdrawing (like chloro and fluoro) groups, the distribution and energies of these frontier orbitals are complex. The HOMO is typically associated with the electron-donating capacity, while the LUMO relates to the electron-accepting ability. The energy gap, therefore, provides a quantitative measure of the molecule's resistance to charge transfer, both within the molecule and with other species.
In the context of electronic conductivity, the HOMO-LUMO gap is analogous to the band gap in semiconductors. Materials with smaller energy gaps tend to have better electronic conductivity because less energy is required to promote electrons to a conducting state. While 6-Chloro-2-fluoro-3-methoxybenzamide is not primarily studied for its conductive properties, its HOMO-LUMO gap provides theoretical insight into its potential as a component in organic electronic materials. Theoretical calculations, often performed using DFT with basis sets like B3LYP/6-311G(d,p), are instrumental in determining these energy values.
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Potential (μ) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP surface displays the electrostatic potential at different points on the electron density surface, providing a color-coded guide to the molecule's charge landscape. Different colors represent varying potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would reveal the influence of its various functional groups on the charge distribution. The electronegative oxygen atom of the carbonyl group and the halogen atoms (chlorine and fluorine) are expected to create regions of negative potential (red or yellow). These areas, particularly the carbonyl oxygen, would be identified as primary nucleophilic sites. Conversely, the hydrogen atoms of the amide group and the aromatic ring are likely to be in regions of positive potential (blue), making them potential electrophilic sites. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including receptors and enzymes, and for anticipating its reactivity in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. It allows for the theoretical simulation of ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated spectrum can then be compared with experimental data to validate the computational method and to gain a deeper understanding of the electronic transitions involved.
In the case of this compound, TD-DFT calculations would likely predict electronic transitions primarily of the π → π* and n → π* type. The π → π* transitions are typically associated with the aromatic ring system, while the n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the amide group. The substitution pattern on the benzene ring, with its combination of activating and deactivating groups, will influence the energies of these transitions and thus the position of the absorption maxima (λmax) in the UV-Vis spectrum. These theoretical predictions are valuable for interpreting experimental spectra and understanding the photophysical properties of the molecule.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, with a rotatable methoxy (B1213986) group and an amide group, multiple conformers can exist. Computational methods are employed to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry.
By systematically rotating the dihedral angles associated with the methoxy and amide groups and calculating the energy at each step, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. This analysis helps to identify the most stable (lowest energy) conformation of the molecule, which is often the most populated one under normal conditions. The energy barriers between conformers determine the flexibility of the molecule and the rate at which it can change its shape. Understanding the preferred conformation is essential, as the three-dimensional structure of a molecule is intimately linked to its biological activity and physical properties.
Computational Assessment of Intramolecular Hydrogen Bonding
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in evaluating the potential for intramolecular hydrogen bonding in this compound. The presence of a fluorine atom at the ortho position (C2) and a methoxy group at the C3 position relative to the benzamide (B126) group creates a specific electronic and steric environment that influences the orientation of the amide proton.
Theoretical calculations on analogous ortho-substituted benzamides suggest that the fluorine atom can act as a hydrogen bond acceptor from the amide N-H group, forming a pseudo-six-membered ring. This interaction, a C-F···H-N hydrogen bond, is a subject of ongoing research. While fluorine is a highly electronegative atom, its ability to form strong hydrogen bonds is debated and depends significantly on the molecular context. In the case of 2-fluorobenzamides, computational and experimental evidence, including NMR spectroscopy, has pointed to the existence of such intramolecular hydrogen bonds. nih.gov
The strength of this bond in this compound would be influenced by the other substituents. The chloro and methoxy groups can modulate the electron density of the aromatic ring and the acidity of the amide proton, thereby affecting the strength of the intramolecular hydrogen bond. DFT calculations can quantify this by analyzing bond lengths, bond angles, and vibrational frequencies of the involved groups. For instance, a calculated elongation of the N-H bond and a red-shift in its stretching frequency would be indicative of hydrogen bonding.
Natural Bond Orbital (NBO) analysis, a common computational technique, can further characterize this interaction by quantifying the delocalization of electron density from the fluorine lone pair to the antibonding orbital of the N-H bond. The energy of this interaction provides a measure of the hydrogen bond strength.
Table 1: Predicted Intramolecular Hydrogen Bond Parameters for this compound (Hypothetical Data Based on Analogous Systems)
| Parameter | Predicted Value | Significance |
| H···F Distance (Å) | 2.1 - 2.3 | Indicates proximity of the hydrogen and fluorine atoms. |
| N-H···F Angle (°) | 100 - 110 | Reflects the geometry of the pseudo-six-membered ring. |
| N-H Stretching Frequency Shift (cm⁻¹) | -20 to -40 | A red-shift compared to a non-hydrogen bonded conformer. |
| NBO Interaction Energy (kcal/mol) | 1.5 - 3.0 | Quantifies the strength of the hydrogen bond. |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on trends observed in computational studies of similar ortho-fluorinated benzamides.
Molecular Dynamics (MD) Simulations
Dynamic Behavior of the Compound in Different Environments (e.g., solvent interactions)
Molecular dynamics simulations offer a powerful tool to understand the dynamic behavior of this compound in various environments, such as in different solvents. These simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its conformational preferences and intramolecular hydrogen bonding.
In a non-polar solvent, the intramolecular N-H···F hydrogen bond is expected to be more persistent, as there are no competing hydrogen bond donors or acceptors from the solvent. The molecule would likely adopt a more rigid conformation stabilized by this internal interaction.
Conversely, in a protic solvent like water or methanol, the solvent molecules can form intermolecular hydrogen bonds with both the amide group (as a hydrogen bond donor and acceptor) and the fluorine and methoxy groups (as hydrogen bond acceptors). This competition can disrupt the intramolecular hydrogen bond, leading to a more flexible structure with a higher population of "open" conformers where the amide group is solvated by the solvent. MD simulations can quantify the residence time of solvent molecules around key functional groups and the lifetime of the intramolecular hydrogen bond.
Studies on similar arylamides have shown that the number of intramolecularly hydrogen-bonded conformations decreases significantly when moving from non-protic to protic environments. researchgate.net
Conformational Flexibility and Stability over Time
MD simulations can also provide insights into the conformational flexibility and stability of this compound over time. The primary source of flexibility in the molecule is the rotation around the C(aryl)-C(O) bond and the C(O)-N bond.
The presence of the ortho-fluoro substituent and the potential intramolecular hydrogen bond can introduce a degree of rigidity, favoring a more planar conformation of the benzamide group relative to the aromatic ring. However, the steric bulk of the ortho-chloro and methoxy groups can lead to torsional strain, potentially favoring non-planar conformations.
By running simulations for extended periods (nanoseconds to microseconds), it is possible to map the conformational landscape of the molecule and identify the most stable conformers and the energy barriers between them. The stability of different conformers can be assessed by analyzing their potential energy over the course of the simulation. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Prediction of Reactivity and Selectivity via Computational Indices
Fukui Indices for Local Reactivity Prediction
Fukui functions are conceptual DFT descriptors that help in predicting the local reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attacks. scm.comscm.com By calculating the Fukui indices for each atom in this compound, we can identify the most probable sites for chemical reactions.
f(r)⁺ : This index indicates the susceptibility of a site to nucleophilic attack. Regions with a high f(r)⁺ value are more electrophilic. For this compound, the carbonyl carbon of the amide group is expected to have a high f(r)⁺ value, making it a primary target for nucleophiles.
f(r)⁻ : This index points to the susceptibility of a site to electrophilic attack. Regions with a high f(r)⁻ value are more nucleophilic. The oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the amide, are likely to have high f(r)⁻ values. The aromatic ring, being activated by the methoxy group, will also have regions susceptible to electrophilic substitution, with the exact positions influenced by the directing effects of all substituents.
f(r)⁰ : This index is used to predict sites for radical attack.
Table 2: Predicted Fukui Indices for Selected Atoms of this compound (Illustrative Values)
| Atom | f(r)⁺ (Susceptibility to Nucleophilic Attack) | f(r)⁻ (Susceptibility to Electrophilic Attack) |
| C(carbonyl) | High | Low |
| O(carbonyl) | Low | High |
| N(amide) | Low | High |
| C(aromatic, unsubstituted) | Moderate | Moderate |
| O(methoxy) | Low | High |
Note: This table presents qualitative predictions based on the general electronic properties of the functional groups.
Steric Hindrance Effects on Reaction Outcomes
The substitution pattern on the aromatic ring of this compound creates significant steric hindrance that can influence reaction outcomes. The presence of substituents at positions 2, 3, and 6 effectively shields the adjacent positions on the ring and the amide functionality.
For reactions involving the amide group, the ortho-fluoro substituent can sterically hinder the approach of reagents to the carbonyl carbon and the amide nitrogen. Similarly, for electrophilic aromatic substitution reactions, the bulky chloro and methoxy groups, in addition to the fluoro group, will direct incoming electrophiles to the less hindered positions (C4 and C5) and may slow down the reaction rate compared to a less substituted ring.
Computational modeling can quantify these steric effects by calculating the transition state energies for different reaction pathways. A higher transition state energy for a particular pathway would indicate a greater degree of steric hindrance and a less favorable reaction. For instance, the steric effect of ortho substituents on the hydrolysis of benzamides has been a subject of quantitative structure-activity relationship (QSAR) studies. acs.org In the context of this compound, computational analysis would likely show that the approach of a nucleophile to the carbonyl carbon is sterically more demanding than in an unsubstituted benzamide.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate
As a chemical intermediate, 6-Chloro-2-fluoro-3-methoxybenzamide serves as a foundational scaffold. Its distinct functional groups—an amide, a chloro group, a fluoro group, and a methoxy (B1213986) group—each offer specific reactive sites that can be targeted in subsequent synthetic steps. ontosight.ai This multifunctionality is crucial for building molecular complexity.
Strategic Use in the Construction of Complex Organic Molecules
The arrangement of substituents on the benzamide (B126) ring makes this compound a strategic precursor for creating intricate molecular architectures. The fluorine atom, positioned ortho to the amide group, and the chlorine atom can participate in various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl fluorides in certain nucleophilic aromatic substitution (SNAr) reactions can allow for the introduction of diverse functionalities under mild conditions. nih.gov
The amide and methoxy groups also play critical roles. The amide can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo N-alkylation, providing multiple pathways for derivatization. The methoxy group can influence the reactivity of the aromatic ring and can be cleaved to reveal a phenol, offering another point for modification. This combination of reactive sites allows chemists to construct complex target molecules in a controlled, step-wise fashion.
Precursor for Diversified Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. niscpr.res.inwikipedia.org this compound is an ideal starting point, or "scaffold," for such libraries. researchgate.net
The concept of combinatorial chemistry, which aims to rapidly synthesize a multitude of different molecules, relies on versatile building blocks. niscpr.res.inwikipedia.org Each functional group on this compound can be reacted with a different set of reagents to produce a large matrix of products. For instance, the amide nitrogen can be coupled with various acylating or alkylating agents, while the aromatic halides can be subjected to a range of palladium-catalyzed cross-coupling reactions. This modular approach enables the efficient creation of hundreds or thousands of distinct compounds from a single, well-designed precursor. These libraries can then be screened for desired biological activities or material properties. nih.gov
Potential for Co-crystallization and Solid-State Engineering
Solid-state engineering focuses on designing and controlling the properties of crystalline materials. harvard.edu Co-crystals, which are multi-component crystals held together by non-covalent interactions, are a major focus of this field. researchgate.net The benzamide functional group is particularly effective in forming co-crystals due to its ability to act as both a hydrogen-bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). researchgate.netrsc.org
The primary amide group of this compound can form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with complementary functional groups, most notably carboxylic acids. researchgate.netacs.org Studies on similar benzamide systems have shown that the interplay of intermolecular interactions, such as acid-amide hydrogen bonds, dictates the formation and stability of co-crystals. acs.orgfigshare.com The formation of these co-crystals can significantly alter the physicochemical properties of the parent molecule.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Benzamide (B126) Chemistry
6-Chloro-2-fluoro-3-methoxybenzamide has established itself as a valuable polysubstituted aromatic compound within synthetic and medicinal chemistry. Its primary contribution lies in its role as a versatile intermediate for constructing more complex molecular architectures. The specific arrangement of chloro, fluoro, and methoxy (B1213986) substituents on the benzamide core provides a unique platform for regioselective chemical transformations.
The presence of both chlorine and fluorine atoms is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. numberanalytics.comnumberanalytics.commdpi.com The chlorine atom, in addition to influencing the electronic properties of the aromatic ring, serves as a reactive handle for various cross-coupling and displacement reactions. chemrxiv.org This dual halogenation pattern, combined with the directing effects of the methoxy and amide groups, allows for a range of functionalization strategies. researchgate.net Research has demonstrated its utility as a building block in the synthesis of biologically active molecules, where the benzamide moiety itself is a common feature in many pharmaceuticals. researchgate.netnih.govnih.gov The compound's structure is of interest for researchers exploring treatments for conditions like dysthymia and the negative symptoms of schizophrenia, where substituted benzamides have shown clinical potential. researchgate.netnih.gov
Unexplored Research Avenues and Challenges
Despite its utility, several research avenues for this compound remain underexplored. A primary area for future investigation is the systematic exploration of its biological activity. While related benzamides have known pharmacological profiles, dedicated screening of this specific compound against a broad range of biological targets is lacking. ontosight.ai Such studies could uncover novel therapeutic potential.
Another challenge lies in the selective functionalization of the C-H bonds on the aromatic ring. While the existing substituents offer considerable control, developing catalytic methods to precisely activate and modify the remaining C-H positions could unlock a new family of derivatives with potentially enhanced properties. Furthermore, the development of more sustainable and efficient synthetic routes to this compound itself presents an ongoing challenge. Current methods may rely on multi-step processes, and the development of a more streamlined synthesis would enhance its accessibility for broader research applications.
Finally, the solid-state properties of this compound and its derivatives are largely uncharacterized. Investigations into its crystal structure, polymorphism, and solid-state stability could be crucial for potential applications in materials science and pharmaceuticals, as fluorine substitution has been shown to suppress disorder in benzamide crystals. acs.org
Potential Research Areas for this compound
| Research Area | Key Questions | Potential Impact |
|---|---|---|
| Biological Screening | What are the primary biological targets of this compound? Does it exhibit any novel pharmacological activity? | Discovery of new lead compounds for drug development. |
| Catalytic C-H Functionalization | Can we selectively introduce new functional groups at the remaining C-H positions on the aromatic ring? | Access to novel derivatives with potentially improved properties. |
| Green Synthesis | Can more atom-economical and environmentally benign synthetic routes be developed? | Increased accessibility and reduced environmental impact of synthesis. |
| Solid-State Characterization | What are the crystalline forms and physical properties of the compound? | Improved formulation and understanding for pharmaceutical or material applications. |
Prospective Methodological Advancements in the Study of this compound
Future studies of this compound and its derivatives will benefit significantly from emerging methodological advancements. The continued development of novel fluorination techniques, such as photocatalytic and transition metal-catalyzed methods, will provide more efficient and selective ways to synthesize analogs that are currently difficult to access. numberanalytics.comnumberanalytics.com
In the realm of structural analysis and characterization, advanced analytical techniques are poised to provide deeper insights. The use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational chemistry, can be a powerful tool for identifying and quantifying fluorinated products in complex reaction mixtures, often without the need for authentic standards. nih.gov Furthermore, hyphenated techniques like High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) offer sensitive methods for the detection and quantification of fluorinated compounds, which will be vital for metabolic and environmental fate studies. nih.gov
Computational modeling and crystal structure prediction will also play a more significant role. These methods can help rationalize observed crystal packing and predict the likelihood of polymorphism, guiding experimental efforts in solid-state chemistry. acs.org As our understanding of the subtle effects of halogen substitution on molecular interactions grows, these computational tools will become indispensable for designing new derivatives of this compound with tailored properties for specific applications in medicine and materials science.
Q & A
Basic: What are the recommended synthetic routes for 6-Chloro-2-fluoro-3-methoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from halogenated benzaldehyde precursors. A common approach includes:
- Suzuki-Miyaura Coupling : Utilize boronic acid intermediates (e.g., 6-Chloro-2-fluoro-3-methoxyphenylboronic acid) with halogenated partners to assemble the benzamide backbone .
- Amidation : React the carboxylic acid derivative with an appropriate amine under coupling agents like EDC/HOBt.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) for high purity.
Validate intermediates via TLC and NMR at each step to ensure regiochemical fidelity .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, fluoro at C2). Compare chemical shifts with analogs like 2-Chloro-6-fluorobenzamide .
- LC-MS : Confirm molecular weight (MW: 203.6 g/mol) and detect impurities (<1% via reverse-phase C18 column, gradient elution).
- X-ray Crystallography : Resolve crystal structure to validate stereoelectronic effects, as demonstrated for related N-cyclohexyl benzamides .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration, as per guidelines for halogenated aromatics .
- Emergency Measures : Neutralize spills with activated carbon; avoid aqueous rinsing to prevent environmental contamination .
Advanced: How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
Employ factorial design to identify critical variables:
- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Model interactions between factors. For example, higher temperatures may accelerate coupling but increase side-product formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Hypothesis Reassessment : Re-examine the compound’s mechanism of action using structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify SAR trends .
- Dose-Response Curves : Perform triplicate assays across a wider concentration range (nM–µM) to rule out false positives/negatives.
- Theoretical Alignment : Link findings to established frameworks (e.g., enzyme inhibition kinetics) to reconcile discrepancies .
Advanced: What computational strategies predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., nucleophilic susceptibility at the chloro position).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using tools like GROMACS.
- AI-Driven Synthesis Planning : Platforms like COMSOL Multiphysics integrate reaction parameters (pH, solvent) to predict optimal pathways .
Advanced: How can byproducts from this compound synthesis be identified and minimized?
Methodological Answer:
- LC-HRMS : Detect trace byproducts (e.g., dehalogenated or methoxy-cleaved derivatives) with <0.1% sensitivity.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track unintended hydrolysis pathways.
- Process Optimization : Reduce byproduct formation via low-temperature amidation (-10°C) or flow chemistry for precise control .
Advanced: What strategies validate the compound’s potential in agrochemical or medicinal applications?
Methodological Answer:
- In Silico Screening : Dock the compound into target receptors (e.g., fungal CYP51) using AutoDock Vina. Compare binding scores with commercial fungicides .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Field Trials : Test pesticidal efficacy in controlled environments, monitoring non-target species impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
